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molecular formula C12H15NO4 B7959623 Methyl 4-t-butyl-3-nitrobenzoate

Methyl 4-t-butyl-3-nitrobenzoate

Cat. No. B7959623
M. Wt: 237.25 g/mol
InChI Key: LJGDJYBBRMJZPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05880147

Procedure details

40 g of zinc powder and 8 ml of acetic acid were added to a solution of 22.7 g of methyl 4-t-butyl-3-nitrobenzoate (prepared as described in Preparation 4) in 400 ml of methanol, and the resulting mixture was stirred for 40 minutes. At the end of this time, a further 26.6 g of zinc powder were added (making a total amount of 66.6 g or 1.02 mmol). 20 ml of acetic acid were then added dropwise over a period of 1.5 hours to the mixture, and the resulting mixture was stirred for 2 hours. At the end of this time, the reaction mixture was diluted with a 10:1 by volume mixture of ethyl acetate and hexane, and the diluted mixture was filtered, using a Celite (trade mark) filter aid. The filtrate was concentrated by evaporation under reduced pressure, and the concentrate was dissolved in ethyl acetate. The resulting solution was washed twice with a saturated aqueous solution of ammonium chloride, once with a saturated aqueous solution of sodium hydrogencarbonate and once with water. The solvent was removed by distillation under reduced pressure, and the resulting residue was purified by column chromatography through 150 g of silica gel, using a gradient elution method, with mixtures of hexane and ethyl acetate ranging from 30:1 to 4:1 as the eluent, to give 16.5 g of the title compound as an oily substance, that is an 85% yield based on the starting material used in Preparation 4.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
22.7 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three
Name
Quantity
40 g
Type
catalyst
Reaction Step Three
Name
Quantity
26.6 g
Type
catalyst
Reaction Step Four
Yield
85%

Identifiers

REACTION_CXSMILES
C(O)(=O)C.[C:5]([C:9]1[CH:18]=[CH:17][C:12]([C:13]([O:15][CH3:16])=[O:14])=[CH:11][C:10]=1[N+:19]([O-])=O)([CH3:8])([CH3:7])[CH3:6]>CO.C(OCC)(=O)C.CCCCCC.[Zn]>[C:5]([C:9]1[CH:18]=[CH:17][C:12]([C:13]([O:15][CH3:16])=[O:14])=[CH:11][C:10]=1[NH2:19])([CH3:8])([CH3:6])[CH3:7]

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
8 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
22.7 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=C(C(=O)OC)C=C1)[N+](=O)[O-]
Name
Quantity
400 mL
Type
solvent
Smiles
CO
Name
Quantity
40 g
Type
catalyst
Smiles
[Zn]
Step Four
Name
Quantity
26.6 g
Type
catalyst
Smiles
[Zn]

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the diluted mixture was filtered
FILTRATION
Type
FILTRATION
Details
filter aid
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated by evaporation under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the concentrate was dissolved in ethyl acetate
WASH
Type
WASH
Details
The resulting solution was washed twice with a saturated aqueous solution of ammonium chloride, once with a saturated aqueous solution of sodium hydrogencarbonate and once with water
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by column chromatography through 150 g of silica gel
WASH
Type
WASH
Details
a gradient elution method

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C(C)(C)(C)C1=C(N)C=C(C=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 16.5 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 83.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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